2-(3-Bromo-4-fluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
NXJKUAVUUUVOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl halide and the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The bromine and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
- Pyrrolidine’s saturated ring provides conformational flexibility, making it relevant in medicinal chemistry for modulating target binding .
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(4-Bromo-3-fluorophenyl)pyrrolidine
- CAS Number : 1175528-91-2
- Structural Difference : Bromine and fluorine substituents are swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro).
- Impact: Electronic Effects: Bromine at the para position (relative to the pyrrolidine linkage) may enhance electron-withdrawing effects, altering reactivity in cross-coupling reactions.
Pyridine-Based Analogs: 2-Bromo-3-methylpyridine
Ether-Linked Derivatives: 3-(2-Bromo-4-fluorophenoxy)pyrrolidine Hydrochloride
- CAS Number: Not explicitly provided (see )
- Structural Difference: A phenoxy group (ether linkage) connects the pyrrolidine and halogenated aromatic ring.
- Impact: Solubility: The ether linkage may enhance polarity and water solubility compared to direct phenyl attachment.
Physicochemical and Reactivity Comparison
Biological Activity
2-(3-Bromo-4-fluorophenyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and interaction with biological targets, which may lead to therapeutic applications.
- Molecular Formula : CHBrF
- Molecular Weight : Approximately 232.11 g/mol
The compound features a pyrrolidine ring substituted with a 3-bromo-4-fluorophenyl group, which significantly influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways. This characteristic makes it a candidate for drug discovery, particularly in targeting diseases where such interactions are critical.
Binding Affinity Studies
Studies have demonstrated that compounds similar to this compound show significant binding affinities to various receptors and enzymes. For instance, the presence of halogens like bromine and fluorine can increase the electronic properties of the compound, thereby enhancing its interaction with biological targets.
Case Studies
-
Mitochondrial Permeability Transition Pore (mPTP) Blockers :
- In a study evaluating pyrrolidine derivatives, compounds structurally related to this compound exhibited potent mPTP blocking activity. The structure-activity relationship (SAR) indicated that specific substitutions could enhance inhibitory effects on mPTP opening induced by amyloid beta .
- Table 1: Inhibitory Activity of Pyrrolidine Derivatives
Compound % Increase in g/r Ratio IC (nM) This compound <40% TBD Control (Cyclosporin A) Baseline TBD
- Cytochrome P450 Stability :
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with pyrrolidine, often facilitated by bases such as sodium hydride or potassium carbonate. Purification methods like recrystallization or chromatography are employed to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
